1-Butene-1,4-diol, diacetate is an organic compound with the molecular formula . It is classified as an acetate ester, formed through the condensation of the hydroxy groups of butane-1,4-diol with acetic acid. This compound is notable for its diverse applications in organic synthesis and industrial processes.
The compound can be synthesized through various methods, including oxidative acetoxylation and hydrogenation processes. Its significance in chemical research stems from its ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic chemistry.
1-Butene-1,4-diol, diacetate belongs to the class of diacetate esters and is categorized under organic compounds used in chemical synthesis and biological research.
1-Butene-1,4-diol, diacetate can be synthesized via several synthetic routes:
The oxidative acetoxylation process requires precise control over temperature and pressure to optimize product yield. The reaction conditions must be tailored to ensure that side reactions are minimized while maximizing the formation of 1-butene-1,4-diol, diacetate.
The molecular structure of 1-butene-1,4-diol, diacetate features a butene backbone with two acetate groups attached. The structural formula can be represented as follows:
The compound's structure includes stereoisomers such as 2-butene-1,4-diol diacetate, which may exhibit different physical and chemical properties due to variations in spatial arrangement.
1-Butene-1,4-diol, diacetate is involved in several types of chemical reactions:
The reactivity of 1-butene-1,4-diol, diacetate is attributed to its functional groups that allow for diverse chemical transformations. The choice of reagents and reaction conditions significantly influences the outcome of these reactions.
The mechanism of action for 1-butene-1,4-diol, diacetate primarily involves its participation in nucleophilic substitution reactions. The acetate groups can act as leaving groups when reacting with nucleophiles. This property enables the formation of various products depending on the specific substrates involved in the reaction.
The compound's physical state and reactivity make it suitable for various applications in organic synthesis and industrial processes.
1-Butene-1,4-diol, diacetate has several applications across different fields:
This compound's versatility makes it a significant subject of study within chemistry and related disciplines.
The industrial synthesis of 1-butene-1,4-diol diacetate (1,4-diacetoxy-2-butene) predominantly employs the catalytic oxidative acetoxylation of 1,3-butadiene. This reaction occurs in the liquid phase under trickle-bed conditions, utilizing acetic acid as both solvent and reactant. A bimetallic catalyst system—typically palladium doped with elements like bismuth, antimony, or tellurium—facilitates the diacetoxylation. Operating temperatures range from 70–150°C, with pressures maintained at 70–150 bar to ensure optimal conversion and selectivity. Oxygen serves as the oxidant, forming water as the sole byproduct and aligning with atom-efficient principles. Selectivity to the diacetate exceeds 90% at butadiene conversions of 15–20%, though monoacetoxylated byproducts (e.g., 1-acetoxy-2-butene) can form under suboptimal conditions [8].
Table 1: Key Reaction Parameters for Butadiene Diacetoxylation
Parameter | Value Range | Impact on Performance |
---|---|---|
Temperature | 70–150°C | Higher temperatures increase conversion but reduce selectivity |
Pressure | 70–150 bar | Elevated pressure enhances gas-liquid mass transfer |
Catalyst Composition | Palladium-Bismuth | Bismuth dopants suppress monoacetoxylation |
Oxygen Concentration | 5–10 vol.% | Excess oxygen favors over-oxidation |
Gas-phase variants of this process face challenges in selectivity, particularly beyond 5% conversion, where 1,4-diacetoxy-2-butene yields decline sharply. High-throughput screening of potassium-palladium-bismuth catalysts has identified compositions that maximize diacetate formation at 180°C, though industrial adoption remains limited [8].
Palladium-catalyzed allylation represents a refined approach to synthesizing 1,4-diacetoxy-2-butene precursors. In one tandem process, cis-1,4-diacetoxy-2-butene reacts with 1,2-phenylenediamines under palladium catalysis to form complex heterocycles. This reaction exploits the electrophilic π-allylpalladium intermediate generated via oxidative addition of the diacetate. The regioselectivity is controlled by ligand design, with electron-deficient phosphines favoring linear adducts. Key to this pathway is the stereochemical integrity of the cis-diacetate, which directs nucleophilic attack at the allylic terminus [3].
The Mitsubishi process exemplifies industrial implementation, where butadiene reacts with acetic acid and oxygen over a palladium-antimony catalyst to yield a mixture of 1,4-diacetoxy-2-butene (desired) and 3,4-diacetoxy-1-butene (byproduct). Isomer separation remains challenging due to similar boiling points, though selective crystallization or membrane technologies offer partial solutions. The Shell method modifies this by using tert-butyl hydroperoxide instead of oxygen, but incurs higher costs [9].
1,4-Diacetoxy-2-butene serves as a precursor to saturated derivatives via catalytic hydrogenation. Two-stage hydrogenation is standard:
Copper-based catalysts (e.g., Cu-Cr oxides) excel in chemoselectivity, preventing acetate cleavage. Recent advances employ bimetallic Pd-Cu systems, where palladium activates hydrogen and copper moderates reactivity, suppressing ethane formation. The hydrogenation must avoid acidic conditions to prevent cyclization to tetrahydrofuran—a significant side reaction [3] [7].
Table 2: Batch vs. Continuous Process Performance for Diacetate Production
Parameter | Batch Reactors | Continuous Flow Systems |
---|---|---|
Throughput | Low (≤100 kg/day) | High (≥10 tons/day) |
Catalyst Lifetime | 5–10 cycles | 200–500 hours |
Selectivity | 88–92% | 93–96% |
Byproduct Formation | 5–8% | 2–4% |
Capital Cost | Moderate | High |
Batch systems dominate small-scale or multiproduct facilities, offering flexibility for reactions like the isomerization of 2-butene-1,4-diol to 1-butene-3,4-diol (a diacetate precursor). Here, copper(I) chloride (2–5 wt%) in aqueous HCl (10–25 wt%) at 80–120°C drives isomerization over 1–15 hours. However, batch processing suffers from inconsistent heat management, leading to resinification and yield variability [9].
Continuous flow reactors, such as trickle-bed or tubular designs, enhance selectivity through precise temperature control and shorter residence times. For diacetoxylation, continuous systems reduce hot spots that degrade palladium catalysts. The Kvaerner (now Johnson Matthey Davy) process exemplifies this, achieving 96% selectivity in dimethyl maleate hydrogenation via fixed-bed reactors. Scalability remains a key advantage, though catalyst fouling from butadiene dimers necessitates periodic regeneration [7].
Bismuth-cuprous acetylide (Bi/Cu₂C₂) catalysts are indispensable in the Reppe process for 2-butyne-1,4-diol—a critical precursor to 1,4-diacetoxy-2-butene. The catalyst is formed in situ by treating bismuth oxide and copper(I) acetylide with acetylene. At 90–110°C and 10–20 bar, it mediates the ethynylation of formaldehyde with 95% selectivity. Bismuth stabilizes copper against reduction, while cuprous sites activate acetylene for nucleophilic addition [6] [7].
Table 3: Catalyst Composition and Performance in Butyne Diol Synthesis
Component | Function | Optimal Loading |
---|---|---|
Copper(I) Acetylide | Acetylene Activation | 40–60 wt% |
Bismuth Oxide | Stabilizes Copper; Suppresses Over-reduction | 5–15 wt% |
Promoters (e.g., Bi₂O₃-SnO₂) | Enhance Lifetime | 2–5 wt% |
The catalyst’s lifetime exceeds 1,000 hours in slurry reactors, though bismuth leaching occurs above pH 6. Modern variants incorporate tin or cadmium promoters to mitigate sintering. After reaction, the catalyst is recovered via filtration and reused, with make-up bismuth added to maintain activity. This system underpins the BASF/Invista technology, producing >1 million tons/year of butyne diol globally [4] [7].
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